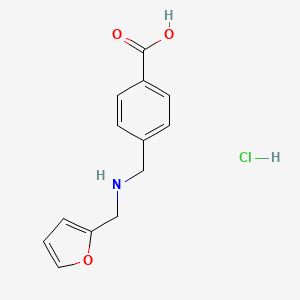
4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid hydrochloride” is a chemical compound with the molecular formula C13H14ClNO3 . It is a derivative of benzoic acid, which has been modified with a furan-2-ylmethylamino group attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (from the benzoic acid moiety), a furan ring (from the furan-2-ylmethylamino group), and a hydrochloride group . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Parekh et al. (2005) explored the synthesis of Schiff bases derived from 4-aminobenzoic acid, including compounds related to 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid. These compounds were evaluated for their antibacterial activity against medically important bacterial strains. The research found that the antibacterial activity varied based on the molecular structure of the compound, the solvent used, and the bacterial strain, indicating that compounds like 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid could be tailored for specific antibacterial applications (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005).
Corrosion Inhibition
Yadav, Sarkar, and Purkait (2015) investigated amino acid compounds, including those structurally related to 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid, as corrosion inhibitors for steel in HCl solution. Their study demonstrated that such compounds effectively inhibit corrosion, suggesting that 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid derivatives could serve as eco-friendly corrosion inhibitors (Yadav, Sarkar, & Purkait, 2015).
Antimicrobial and Antioxidant Activities
Sokmen et al. (2014) synthesized new compounds, including ethyl N′-furan-2-carbonylbenzohydrazonate, which shares a functional group with 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid. These compounds were evaluated for their antibacterial, antiurease, and antioxidant activities. The study concluded that these new compounds exhibited effective antiurease and antioxidant activities, highlighting the potential of furan-2-ylmethyl derivatives in developing new antimicrobial and antioxidant agents (Sokmen, Gumrukcuoglu, Uğraş, Sahin, Sagkal, & Uğraş, 2014).
Kinetic Studies and Chemical Reactions
Angadi and Tuwar (2010) conducted a kinetic study on the oxidation of fursemide, a compound related to 4-(((Furan-2-ylmethyl)amino)methyl)benzoic acid. The study provided insights into the reaction mechanisms and kinetics of furan-2-ylmethyl derivatives when oxidized, offering valuable information for chemical synthesis and the development of new compounds (Angadi & Tuwar, 2010).
Eigenschaften
IUPAC Name |
4-[(furan-2-ylmethylamino)methyl]benzoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3.ClH/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12;/h1-7,14H,8-9H2,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGZGAYQYQRSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424194 |
Source


|
| Record name | AG-H-55312 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
881452-94-4 |
Source


|
| Record name | AG-H-55312 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N-(3-ethylnaphtho[2,1-d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2504375.png)
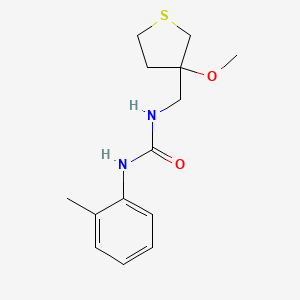
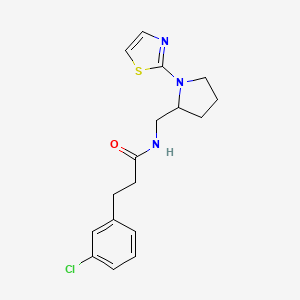
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl)thio)acetamide](/img/structure/B2504378.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)
![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)
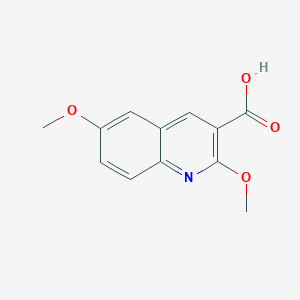
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2504389.png)
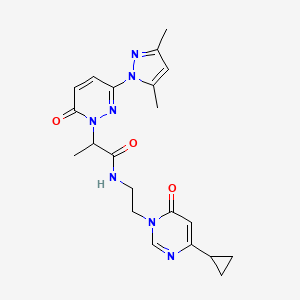
![[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)